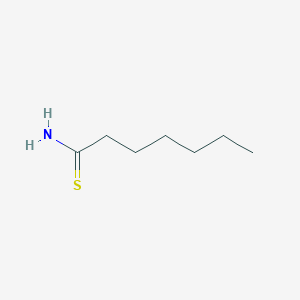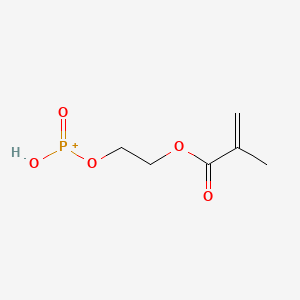
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate is an organic compound with the molecular formula C6H11O5P. It is a methacrylate ester that contains a hydroxyphosphinyl group, making it a unique and versatile compound in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hydroxyphosphinyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with a hydroxyphosphinyl-containing reagent. One common method is the esterification of methacrylic acid with 2-hydroxyethyl phosphinic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphinyl group to phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with the methacrylate ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((Hydroxyphosphinyl)oxy)ethyl methacrylate involves its ability to form strong covalent bonds with various substrates. The hydroxyphosphinyl group can interact with metal ions, making it useful in chelation and metal ion sequestration applications . The methacrylate ester group allows for polymerization reactions, enabling the formation of cross-linked polymer networks .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methacrylate: A common monomer used in the production of acrylate polymers.
2-Hydroxyethyl methacrylate: Used in the synthesis of hydrogels and biocompatible materials.
Methacrylic acid, 2-hydroxypropyl ester: Utilized in acrylic resin coatings for food cans.
Uniqueness
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate is unique due to the presence of the hydroxyphosphinyl group, which imparts additional functionality and reactivity compared to other methacrylate esters. This makes it particularly valuable in applications requiring metal ion chelation and enhanced material properties .
Propiedades
Número CAS |
51949-57-6 |
|---|---|
Fórmula molecular |
C6H10O5P+ |
Peso molecular |
193.11 g/mol |
Nombre IUPAC |
hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C6H9O5P/c1-5(2)6(7)10-3-4-11-12(8)9/h1,3-4H2,2H3/p+1 |
Clave InChI |
YOQPKXIRWPWFIE-UHFFFAOYSA-O |
SMILES canónico |
CC(=C)C(=O)OCCO[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



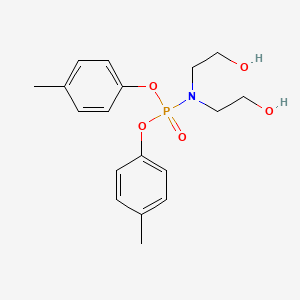
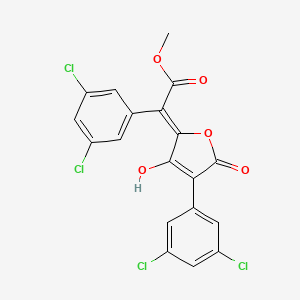

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)

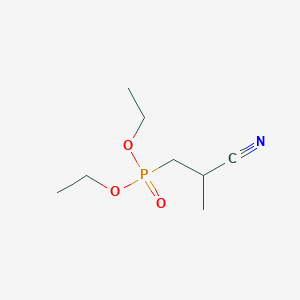
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)

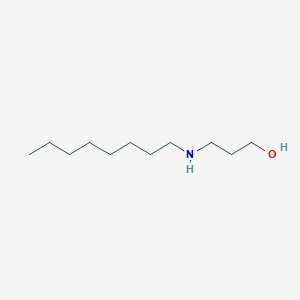

![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
